Etiocholanediol

Descripción general

Descripción

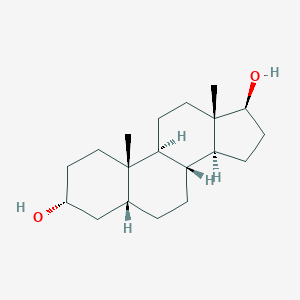

Se forma a partir de 5β-dihidrotestosterona después de la 5β-reducción de testosterona y se transforma posteriormente en etiocolanolona . Este compuesto forma parte de la familia de esteroides etiocolano (5β-androstano) y juega un papel significativo en varios procesos biológicos.

Aplicaciones Científicas De Investigación

Biological Activities

- Antimicrobial Properties :

- Antioxidant Activity :

- Anti-inflammatory Effects :

Pharmacological Applications

- Cardiovascular Health :

- Cancer Research :

- Dermatological Applications :

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of etiocolandiol revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The results suggest its potential use as a natural preservative or therapeutic agent against infections.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that etiocolandiol reduced the expression of cyclooxygenase-2 (COX-2) in human fibroblast cells exposed to inflammatory stimuli. This finding supports its application in formulations targeting inflammatory skin diseases.

Case Study 3: Antioxidant Activity Assessment

A comparative analysis using DPPH radical scavenging assays showed that etiocolandiol exhibited higher antioxidant capacity than some commonly used antioxidants like ascorbic acid, indicating its potential utility in food preservation and health supplements.

Mecanismo De Acción

El etiocholandiol ejerce sus efectos interactuando con dianas moleculares y vías específicas. Se sabe que se une a los receptores de andrógenos, influyendo en la expresión génica y la síntesis de proteínas. Esta interacción juega un papel crucial en la regulación de varios procesos fisiológicos, incluido el crecimiento muscular, la respuesta inmunitaria y el metabolismo .

Análisis Bioquímico

Cellular Effects

The cellular effects of Etiocholanediol are not well studied. It is known that it is an endogenous metabolite of testosterone , suggesting that it may play a role in processes regulated by testosterone, such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a metabolite of testosterone , suggesting that it may exert its effects at the molecular level through mechanisms related to testosterone. These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathways of testosterone . It is formed from 5β-dihydrotestosterone (after 5β-reduction of testosterone) and is further transformed into etiocholanolone

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El etiocholandiol se puede sintetizar mediante la reducción de la testosterona. El proceso implica la 5β-reducción de la testosterona para formar 5β-dihidrotestosterona, que luego se reduce aún más a etiocholandiol . Las condiciones de reacción suelen implicar el uso de agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) en condiciones controladas de temperatura y pH.

Métodos de Producción Industrial

La producción industrial de etiocholandiol implica la síntesis a gran escala utilizando métodos de reducción similares. El proceso está optimizado para el rendimiento y la pureza, a menudo implica varios pasos de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares requeridos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El etiocholandiol sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar etiocolanolona.

Reducción: La reducción adicional puede conducir a la formación de otros dioles.

Sustitución: Puede sufrir reacciones de sustitución en los grupos hidroxilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4).

Sustitución: Se pueden utilizar reactivos como los cloruros de acilo o los haluros de alquilo para reacciones de sustitución.

Principales Productos Formados

Oxidación: Etiocolanolona.

Reducción: Varios dioles dependiendo del grado de reducción.

Sustitución: Derivados de etiocholandiol sustituidos.

Comparación Con Compuestos Similares

Compuestos Similares

3β-Etiocholandiol: Otro isómero de etiocholandiol con propiedades similares pero diferentes actividades biológicas.

Androstanediol: Un compuesto relacionado con estructura similar pero diferentes vías metabólicas.

Androstenediol: Otro esteroide con funciones similares pero propiedades químicas distintas.

Singularidad

El etiocholandiol es único debido a su vía de formación específica a partir de la testosterona y su papel distinto en el metabolismo de los esteroides. Su capacidad de sufrir varias reacciones químicas y sus aplicaciones en múltiples campos lo convierten en un compuesto valioso para la investigación y los fines industriales .

Actividad Biológica

Etiocholandiol, also known as 5beta-androstane-3alpha,17beta-diol, is a steroid compound that serves as a significant intermediate in the biosynthesis of androgens. It is derived from the metabolism of dehydroepiandrosterone (DHEA) and is involved in various biological processes, including hormone regulation and metabolism. This article explores the biological activity of etiocholandiol, detailing its mechanisms, effects, and related research findings.

Chemical Structure and Isomerism

Etiocholandiol exists in two isomeric forms: 3α-etiocholandiol and 3β-etiocholandiol . Both isomers are endogenous steroids that exhibit distinct biological activities. The structural features of these compounds contribute to their unique interactions within biological systems.

Structural Comparison

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Dehydroepiandrosterone | Precursor to etiocholandiol | Major adrenal androgen involved in steroidogenesis |

| Androsterone | 17-ketosteroid | Active metabolite with significant androgenic effects |

| Testosterone | 17β-hydroxyandrost-4-en-3-one | Primary male sex hormone influencing secondary traits |

| Pregnanediol | Metabolite of progesterone | Involved in pregnancy maintenance |

| 11-Ketoetiocholanolone | Oxidized form of etiocholandiol | Exhibits distinct biological activities |

Hormonal Regulation

Etiocholandiol plays a crucial role in the regulation of hormones, particularly in the hypothalamic-pituitary-gonadal (HPG) axis. Research indicates that it may influence the secretion of gonadotropins and sex hormones, thereby impacting reproductive health and function. For instance, studies have shown that alterations in etiocholandiol levels can affect testosterone production and overall endocrine balance .

Effects on Hemoglobin Synthesis

Recent studies have highlighted etiocholandiol's potential to stimulate hemoglobin synthesis. In vitro experiments demonstrated that certain steroid metabolites, including etiocholandiol, can enhance porphyrin biosynthesis in liver cells, suggesting a role in erythropoiesis . This activity may have implications for conditions characterized by anemia or impaired erythropoiesis.

Influence on Metabolism

Etiocholandiol has been implicated in various metabolic processes beyond its hormonal functions. It has been shown to affect lipid metabolism and may play a role in modulating insulin sensitivity. These effects are particularly relevant for understanding metabolic disorders such as obesity and type 2 diabetes .

Study on Hemoglobin Induction

A pivotal study published in Proceedings of the National Academy of Sciences demonstrated that steroid metabolites could stimulate hemoglobin formation directly. The researchers found that etiocholandiol significantly increased porphyrin levels in chick embryo liver cells, indicating its potential therapeutic applications for anemia .

Investigation into Metabolic Effects

Another study explored the impact of etiocholandiol on metabolic pathways in bovine uterine endometrium. The findings suggested that neutral steroid reduction might affect reproductive efficiency and overall metabolic health, highlighting the compound's broader physiological relevance .

Propiedades

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYJHIOYJEBSB-GCXXXECGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017857 | |

| Record name | Etiocholanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etiocholanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1851-23-6 | |

| Record name | 5β-Androstane-3α,17β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1851-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiocholanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etiocholanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIOCHOLANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8A379RX68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etiocholanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.